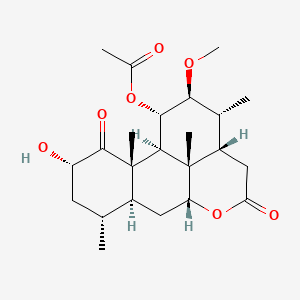
Picrasin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picrasin C is a triterpenoid.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
Research has identified several pharmacological activities associated with Picrasin C, which contribute to its therapeutic potential:
-
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is crucial for conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease . -
Antimicrobial Effects
The compound demonstrates antimicrobial activity against various pathogens. Studies indicate that extracts containing this compound can effectively inhibit bacterial growth, making it a candidate for developing new antibacterial agents . -
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism involves the modulation of signaling pathways related to cell proliferation and survival . -
Antiparasitic Activity
Research has highlighted the potential use of this compound in treating parasitic infections. Its efficacy against parasites like Plasmodium species suggests that it could be developed into a therapeutic agent for malaria .
Traditional Uses
Historically, Picrasma quassioides has been utilized in traditional medicine for various ailments:
- Digestive Disorders : The bitter properties of this compound are believed to aid digestion and alleviate gastric discomfort. It has been traditionally used to treat dyspepsia and promote appetite .
- Skin Conditions : Topical applications of extracts containing this compound have been used for skin irritations and conditions like pediculosis (lice infestation), demonstrating its utility in dermatological therapies .
Case Study 1: Anti-inflammatory Effects in Animal Models
A study investigated the anti-inflammatory effects of this compound using a mouse model of inflammation induced by lipopolysaccharides (LPS). The results indicated a significant reduction in inflammatory markers, supporting its potential application in treating inflammatory diseases .
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results showed that concentrations as low as 50 µg/mL inhibited bacterial growth, suggesting its potential as a natural antibacterial agent .
Data Table: Summary of Pharmacological Activities
Eigenschaften
CAS-Nummer |
33804-89-6 |
|---|---|
Molekularformel |
C23H34O7 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
[(1S,2S,4S,6R,7S,9R,13S,14R,15S,16S,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] acetate |
InChI |
InChI=1S/C23H34O7/c1-10-7-15(25)21(27)23(5)13(10)8-16-22(4)14(9-17(26)30-16)11(2)18(28-6)19(20(22)23)29-12(3)24/h10-11,13-16,18-20,25H,7-9H2,1-6H3/t10-,11-,13+,14+,15+,16-,18+,19-,20+,22-,23+/m1/s1 |
InChI-Schlüssel |
XTAVFXFXCFHNNF-SEMNJSAISA-N |
SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)O |
Isomerische SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@H]([C@@H]4CC(=O)O3)C)OC)OC(=O)C)C)C)O |
Kanonische SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















